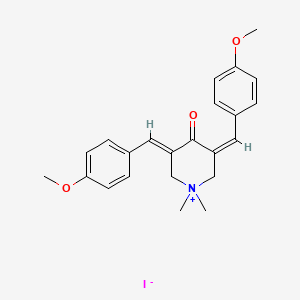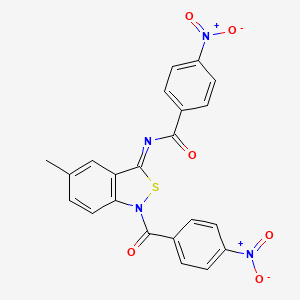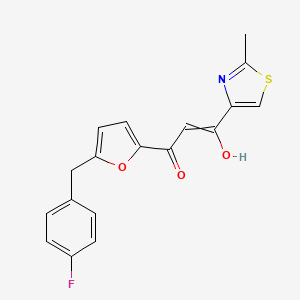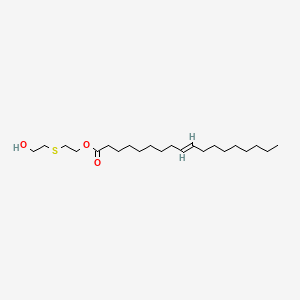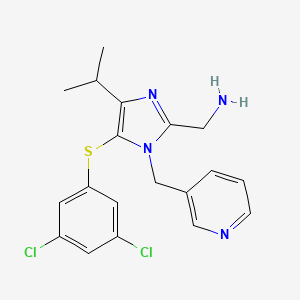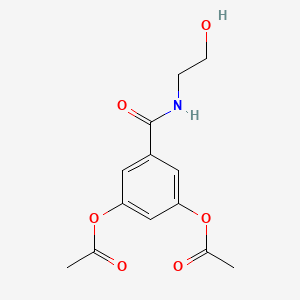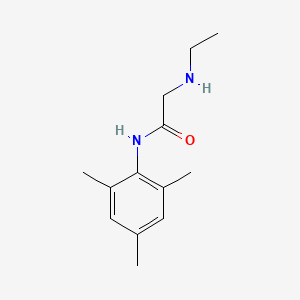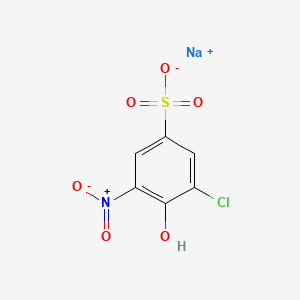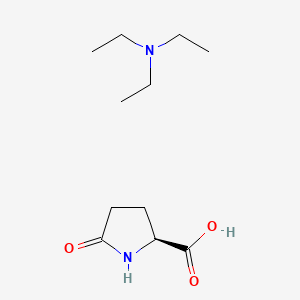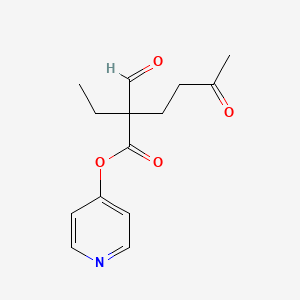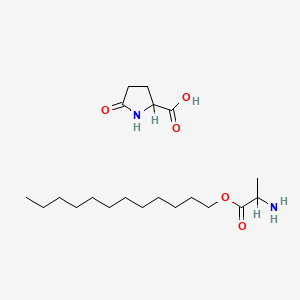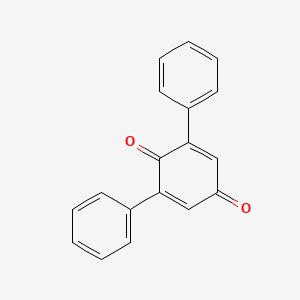
2,5-Cyclohexadiene-1,4-dione, 2,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenylbenzoquinone is an organic compound with the molecular formula C18H12O2 It is a derivative of benzoquinone, characterized by the presence of two phenyl groups attached to the 2 and 6 positions of the benzoquinone ring
準備方法
Synthetic Routes and Reaction Conditions
2,6-Diphenylbenzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,6-diphenylaniline using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenylbenzoquinone are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
化学反応の分析
Types of Reactions
2,6-Diphenylbenzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Photoreactions: It undergoes photodimerization and photocyclization when exposed to light in different solvents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Photoreaction Conditions: Irradiation in solvents like benzene or acetonitrile.
Major Products Formed
Oxidation Products: Higher quinone derivatives.
Reduction Products: Corresponding hydroquinones.
Photoreaction Products: Dimers and dibenzofuran derivatives.
科学的研究の応用
2,6-Diphenylbenzoquinone has several applications in scientific research:
作用機序
The mechanism of action of 2,6-Diphenylbenzoquinone involves its ability to undergo redox reactions, which can affect various biological pathways. For example, its anticancer activity is linked to the inhibition of the mammalian target of rapamycin (mTOR) pathway, leading to reduced cell growth and induced apoptosis in cancer cells . The compound’s redox properties also enable it to interact with cellular components, leading to oxidative stress and cell death in certain contexts.
類似化合物との比較
Similar Compounds
2,5-Diphenylbenzoquinone: Another derivative of benzoquinone with phenyl groups at the 2 and 5 positions.
2,6-Dimethoxybenzoquinone: A benzoquinone derivative with methoxy groups at the 2 and 6 positions.
Uniqueness
2,6-Diphenylbenzoquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of phenyl groups at the 2 and 6 positions provides steric hindrance and electronic effects that differentiate it from other benzoquinone derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
特性
CAS番号 |
2887-97-0 |
|---|---|
分子式 |
C18H12O2 |
分子量 |
260.3 g/mol |
IUPAC名 |
2,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H |
InChIキー |
SMDLELADPFDJCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



